8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione
Description
8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione is a complex organic compound that integrates a thiazole ring, a piperidine ring, and a purine derivative
Properties
IUPAC Name |
8-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-9-10(2)26-15(18-9)11-6-5-7-23(8-11)16-19-13-12(21(16)3)14(24)20-17(25)22(13)4/h11H,5-8H2,1-4H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDHRIQCOLBAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C3=NC4=C(N3C)C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.
Purine Derivative Synthesis: The purine core can be constructed using the Traube purine synthesis, which involves the cyclization of 4,5-diaminopyrimidine with formic acid or formamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities within the compound, often using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the purine and thiazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, thiols, amines
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and purine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its interactions with enzymes and receptors make it a candidate for drug development, particularly in targeting diseases related to the central nervous system and metabolic disorders.
Medicine
In medicine, 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione is explored for its pharmacological effects. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a versatile compound for therapeutic applications.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and purine rings are known to bind to active sites of enzymes, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylxanthine
- 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethyladenine
- 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylguanine
Uniqueness
Compared to these similar compounds, 8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione stands
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
